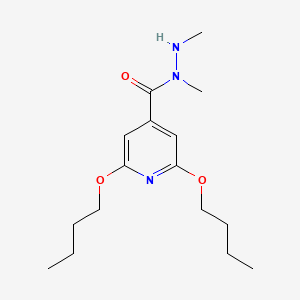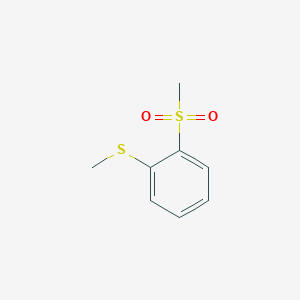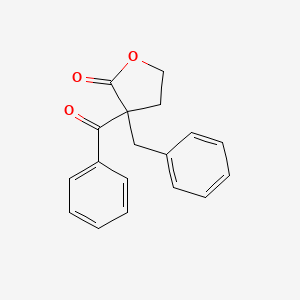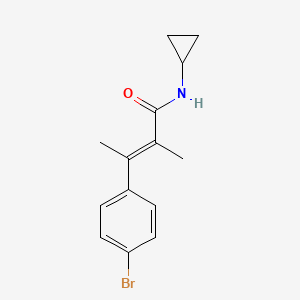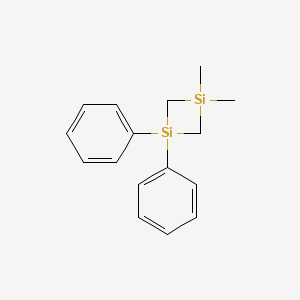
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is an organic compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6-position and an octyloxybenzoate ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate typically involves a multi-step process:
Formation of 6-cyanonaphthalene: This can be achieved by nitration of naphthalene followed by reduction and subsequent cyanation.
Preparation of 4-octoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with octanol under acidic conditions.
Esterification Reaction: The final step involves the esterification of 6-cyanonaphthalene with 4-octoxybenzoic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate has several applications in scientific research:
Material Science: Used in the development of liquid crystals and organic semiconductors.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxybenzoate ester group can enhance the compound’s solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-cyanonaphthalen-2-yl) 4-octylbenzoate
- (6-cyanonaphthalen-2-yl) 4-methoxybenzoate
- (6-cyanonaphthalen-2-yl) 4-ethoxybenzoate
Uniqueness
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is unique due to its specific combination of a cyano group and an octyloxybenzoate ester group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.
Propriétés
Numéro CAS |
58573-80-1 |
|---|---|
Formule moléculaire |
C26H27NO3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C26H27NO3/c1-2-3-4-5-6-7-16-29-24-13-10-21(11-14-24)26(28)30-25-15-12-22-17-20(19-27)8-9-23(22)18-25/h8-15,17-18H,2-7,16H2,1H3 |
Clé InChI |
XFTJMRDYKMHTJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


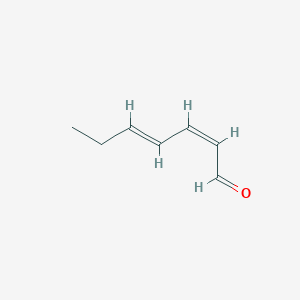
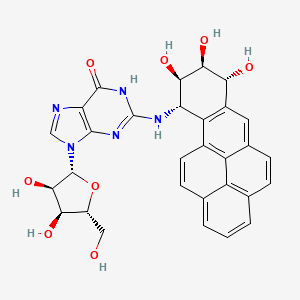
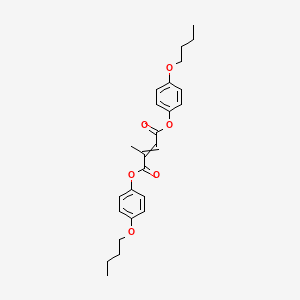
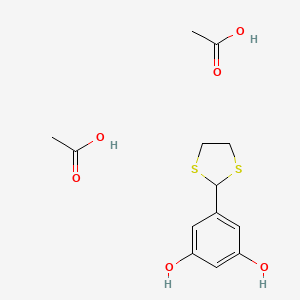
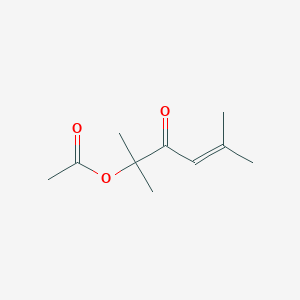
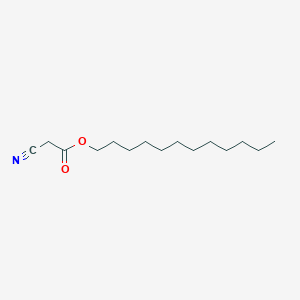

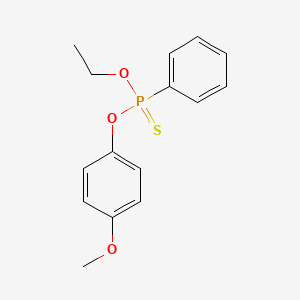
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
